1-(5-FLUORO-2-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)PIPERIDINE
Overview
Description
1-(5-FLUORO-2-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)PIPERIDINE is a useful research compound. Its molecular formula is C17H23FN2O4S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine is 370.13625655 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Research on piperidine reactions with nitro-group-containing aromatic compounds suggests that compounds like "1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine" could be involved in nucleophilic aromatic substitution reactions. These reactions are fundamental in synthesizing complex organic molecules, potentially offering pathways to novel compounds with unique properties or biological activities (Pietra & Vitali, 1972).
Environmental Persistence and Degradation
The study on microbial degradation of polyfluoroalkyl chemicals highlights the environmental impact and biodegradation pathways of fluorinated compounds. Given the structural similarity, "1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine" may exhibit similar environmental persistence and challenges in degradation, emphasizing the need for understanding its environmental fate (Liu & Avendaño, 2013).
Biodegradation of Fluorinated Compounds
The review on the biodegradation of fluorinated alkyl substances provides comprehensive insights into the degradation mechanisms and environmental fate of fluorinated compounds. This knowledge is crucial for assessing the ecological impact of compounds like "1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine" and developing strategies for their mitigation and removal from the environment (Frömel & Knepper, 2010).
Pharmaceutical Applications
Although not directly related to the compound , research on TAS-102, an oral antitumor agent, underscores the potential pharmaceutical applications of complex organic molecules. The mechanism of action of TAS-102, involving nucleoside metabolism inhibition, could inspire research into similar compounds, including "1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine," for therapeutic uses (Lenz, Stintzing, & Loupakis, 2015).
Properties
IUPAC Name |
[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c1-24-15-7-6-14(18)11-16(15)25(22,23)20-10-4-5-13(12-20)17(21)19-8-2-3-9-19/h6-7,11,13H,2-5,8-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFUGNKWPMOQTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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